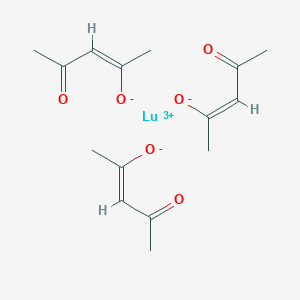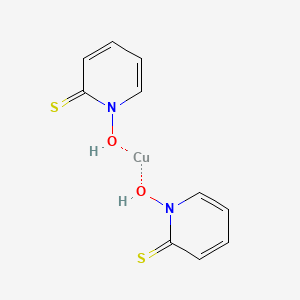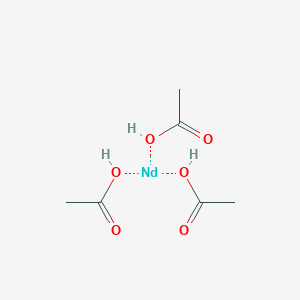![molecular formula C16H10N3NaO10S3-2 B1144275 Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate CAS No. 16768-46-0](/img/structure/B1144275.png)
Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color and extensive use in various industries. It is a type of azo dye, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is widely used in textile, paper, and leather industries for dyeing purposes due to its excellent colorfastness and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-amino-5-oxido-7-sulfo-naphthalene-2-sulfonic acid, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-sulfonatophenyl to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous stirring and the use of catalysts to accelerate the reaction. After the reaction is complete, the product is filtered, washed, and dried to obtain the final dye in powder form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinonoid structures.
Reduction: Reduction of the azo group (-N=N-) can occur under specific conditions, resulting in the cleavage of the azo bond and formation of corresponding amines.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under controlled conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of colored polymers and as a tracer dye in environmental studies.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which is a result of the conjugated system of double bonds in its structure. In biological systems, it can interact with cellular components, leading to changes in cell morphology and function. The azo group can undergo metabolic reduction, forming reactive intermediates that can interact with DNA and proteins, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
- Disodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Uniqueness
Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is unique due to its specific substitution pattern, which imparts distinct spectral properties and reactivity. Compared to its analogs, it offers better solubility in water and enhanced stability under various environmental conditions, making it more suitable for industrial applications.
Eigenschaften
CAS-Nummer |
16768-46-0 |
|---|---|
Molekularformel |
C16H10N3NaO10S3-2 |
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
sodium;5-amino-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13N3O10S3.Na/c17-10-7-9(30(21,22)23)5-8-6-13(32(27,28)29)15(16(20)14(8)10)19-18-11-3-1-2-4-12(11)31(24,25)26;/h1-7,20H,17H2,(H,21,22,23)(H,24,25,26)(H,27,28,29);/q;+1/p-3 |
InChI-Schlüssel |
KCMCPQZMKDSNMP-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium](/img/structure/B1144214.png)
